The synthesis of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide is detailed in the paper "Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Therapeutic Entrants for Alzheimer’s Disease" []. The synthesis involves multiple steps, starting with the reaction of 4-chloromethylbenzoyl chloride with 2-furoyl piperazine to produce an intermediate compound. This intermediate is then reacted with N-methylaniline to yield 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide. The reaction scheme and conditions are thoroughly described in the mentioned study.
The primary application explored in the available research is its potential use in Alzheimer’s disease treatment []. The synthesized compound, along with other structurally similar benzamides, was tested for butyrylcholinesterase enzyme inhibition activity. This enzyme is a known target for Alzheimer's disease treatment. The results indicated that a closely related analog, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, exhibited promising inhibitory activity with an IC50 value comparable to the reference standard, Eserine []. This finding suggests that further investigation into the therapeutic potential of 1-(2-furoyl)-N-methyl-N-phenyl-4-piperidinecarboxamide, particularly in Alzheimer's disease models, is warranted.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8